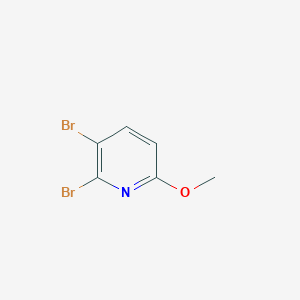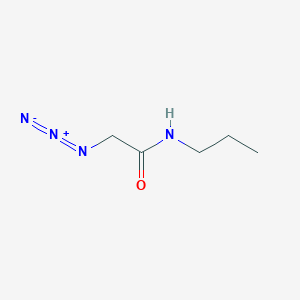![molecular formula C6H6N4O B1489611 2-甲基-2H-吡唑并[4,3-d]嘧啶-7-醇 CAS No. 923283-55-0](/img/structure/B1489611.png)
2-甲基-2H-吡唑并[4,3-d]嘧啶-7-醇
描述
“2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol” is a chemical compound with the CAS Number: 923283-55-0 . It has a molecular weight of 150.14 . The IUPAC name of this compound is 2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .
Synthesis Analysis
The synthesis of compounds related to “2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol” has been reported in the literature . For instance, the synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The InChI code for “2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol” is 1S/C6H6N4O/c1-10-2-4-5(9-10)6(11)8-3-7-4/h2-3H,1H3,(H,7,8,11) .Chemical Reactions Analysis
While specific chemical reactions involving “2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol” are not mentioned in the retrieved documents, compounds with similar structures have been synthesized using various reactions .Physical And Chemical Properties Analysis
“2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol” is a powder at room temperature .科学研究应用
cGMP PDE5 抑制剂
吡唑并[4,3-d]嘧啶-7-酮衍生物已被研究用于其作为环鸟苷一磷酸 (cGMP) 磷酸二酯酶 5 型 (PDE5) 抑制剂的潜力。该酶负责降解阴茎海绵体中的 cGMP。 这些衍生物对 PDE5 的抑制可以通过提高 cGMP 浓度来增强一氧化氮 (NO) 的作用,从而导致平滑肌松弛和血管舒张 .
抗菌活性
该化合物的某些衍生物已被合成并评估其抗菌特性。 这些研究旨在开发新的抗菌剂,这些抗菌剂可以有效对抗各种细菌和真菌病原体 .
抗癌特性
研究人员还对吡唑并[4,3-d]嘧啶-7-酮衍生物对不同癌细胞系的细胞毒活性进行了研究。 这些化合物在抑制癌细胞生长方面显示出可喜的结果,使其成为抗癌药物的潜在候选者 .
CDK2 抑制
一组以吡唑并[4,3-d]嘧啶-7-酮支架为特征的小分子已被设计和合成,作为针对细胞周期蛋白依赖性激酶 2 (CDK2) 的新型化合物。 CDK2 是一种参与细胞周期调节的关键蛋白质,其抑制可能是癌症治疗的一种策略 .
安全和危害
未来方向
作用机制
Target of Action
The primary target of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This inhibition is achieved through the compound’s interaction with the active site of CDK2, where it forms essential hydrogen bonds with Leucine 83 .
Biochemical Pathways
By inhibiting CDK2, 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol affects the cell cycle progression pathway . This results in an alteration in cell cycle progression, leading to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol leads to significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Action Environment
The action, efficacy, and stability of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can be influenced by various environmental factors. For instance, its degree of lipophilicity, which is the affinity of this compound for a lipid environment, allows it to diffuse easily into the cells . .
生化分析
Biochemical Properties
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is essential for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . It also affects cell signaling pathways by inhibiting the activity of CDK2, which is crucial for the phosphorylation of proteins involved in cell cycle regulation . Furthermore, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol influences gene expression by modulating the activity of transcription factors that control the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which stabilizes the inhibitor-enzyme complex and prevents substrate binding . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis . Additionally, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time as cells develop resistance mechanisms .
Dosage Effects in Animal Models
The effects of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher doses, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . Understanding the metabolic pathways of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is crucial for predicting its pharmacokinetic properties and potential drug interactions .
Transport and Distribution
Within cells and tissues, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with transporters and binding proteins that facilitate its distribution to specific tissues . The localization and accumulation of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol within cells can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol plays a critical role in its function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other proteins involved in cell cycle regulation . Additionally, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol may be targeted to specific organelles through post-translational modifications or targeting signals . These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites .
属性
IUPAC Name |
2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)6(11)8-3-7-4/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNHKGZVJKQTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595025 | |
| Record name | 2-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923283-55-0 | |
| Record name | 2-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1489529.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1489532.png)
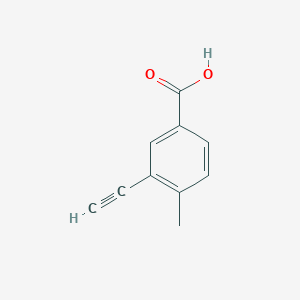
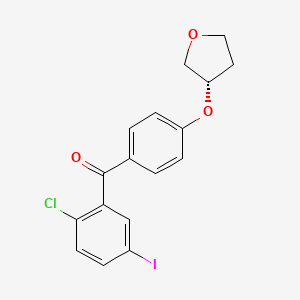
![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)
![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)

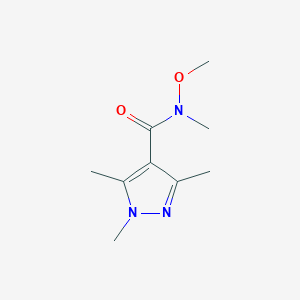
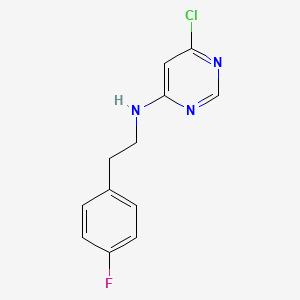
![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)
![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)
